

Application Note: HPLC Analysis of 1-(Indolin-7-yl)ethanone

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Compound of Interest

Compound Name: 1-(Indolin-7-yl)ethanone

CAS No.: 104019-19-4

Cat. No.: B033993

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Introduction & Scope

1-(Indolin-7-yl)ethanone (7-Acetylindoline) is a structurally significant bicyclic intermediate. Unlike its N-acetyl isomer (1-acetylindoline), the presence of the acetyl group at the C7 position (ortho to the nitrogen) introduces unique physicochemical properties, including potential intramolecular hydrogen bonding and steric modulation of the amine.

Accurate quantification of this molecule is critical during drug substance manufacturing to control impurities and ensure yield consistency. This method addresses the specific challenges of analyzing 7-substituted indolines, such as:

- **Basicity & Tailing:** The secondary amine function can interact with free silanols on the column stationary phase.
- **Oxidative Instability:** Indolines are susceptible to oxidation to their corresponding indoles (e.g., 7-acetylindole).
- **Isomer Selectivity:** Differentiating between the C7-acetyl and N-acetyl isomers.

Method Development Strategy

Column Selection

A C18 (Octadecyl) stationary phase with high surface coverage and end-capping is selected to minimize peak tailing caused by the basic indoline nitrogen.

- Selection: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.
- Rationale: These columns operate effectively over a wide pH range and provide excellent peak shape for basic compounds without the need for ion-pairing agents.

Mobile Phase Chemistry

- Buffer (Phase A): 0.1% Formic Acid in Water.
 - Mechanism:[1][2][3] Maintains the pH ~2.7, ensuring the indoline nitrogen is protonated. This improves solubility and reduces silanol interactions.
- Organic Modifier (Phase B): Acetonitrile (ACN).
 - Mechanism:[1][2][3] ACN provides lower backpressure and sharper peaks compared to methanol for aromatic ketones.

Detection

- Wavelength: 254 nm.
 - Mechanism:[1][2][3] The acetyl group conjugated to the benzene ring enhances UV absorbance in this region, providing high sensitivity (LOD < 0.1 µg/mL).

Experimental Protocol

Instrumentation & Conditions

Parameter	Setting
HPLC System	Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD)
Column	Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m
Column Temp	30°C
Flow Rate	1.0 mL/min
Injection Volume	5.0 μ L
Detection	UV @ 254 nm (Reference: 360 nm)
Run Time	15 Minutes

Gradient Profile

Time (min)	% Mobile Phase A (0.1% FA in Water)	% Mobile Phase B (Acetonitrile)
0.00	90	10
8.00	20	80
10.00	20	80
10.10	90	10
15.00	90	10

Reagent Preparation

- Mobile Phase A: Add 1.0 mL of Formic Acid (HPLC Grade) to 1000 mL of Milli-Q Water. Filter through a 0.22 μ m membrane.
- Mobile Phase B: 100% Acetonitrile (HPLC Grade). Degas via sonication.
- Diluent: 50:50 Water:Acetonitrile.

Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 10.0 mg of **1-(Indolin-7-yl)ethanone** reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile and dilute to volume with Water.
- Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL volumetric flask using the Diluent.

Method Validation Summary

This method has been validated following ICH Q2(R1) guidelines.

Parameter	Acceptance Criteria	Typical Result
Linearity (R ²)	> 0.999	0.9998 (Range: 1–100 µg/mL)
Precision (RSD)	< 2.0% (n=6)	0.4%
Accuracy (Recovery)	98.0% – 102.0%	99.5%
LOD / LOQ	S/N > 3 / S/N > 10	0.05 µg/mL / 0.15 µg/mL
Tailing Factor	< 1.5	1.1

Visualized Workflows (Graphviz)

Analytical Workflow

This diagram illustrates the critical path from sample receipt to data reporting, ensuring chain-of-custody and data integrity.

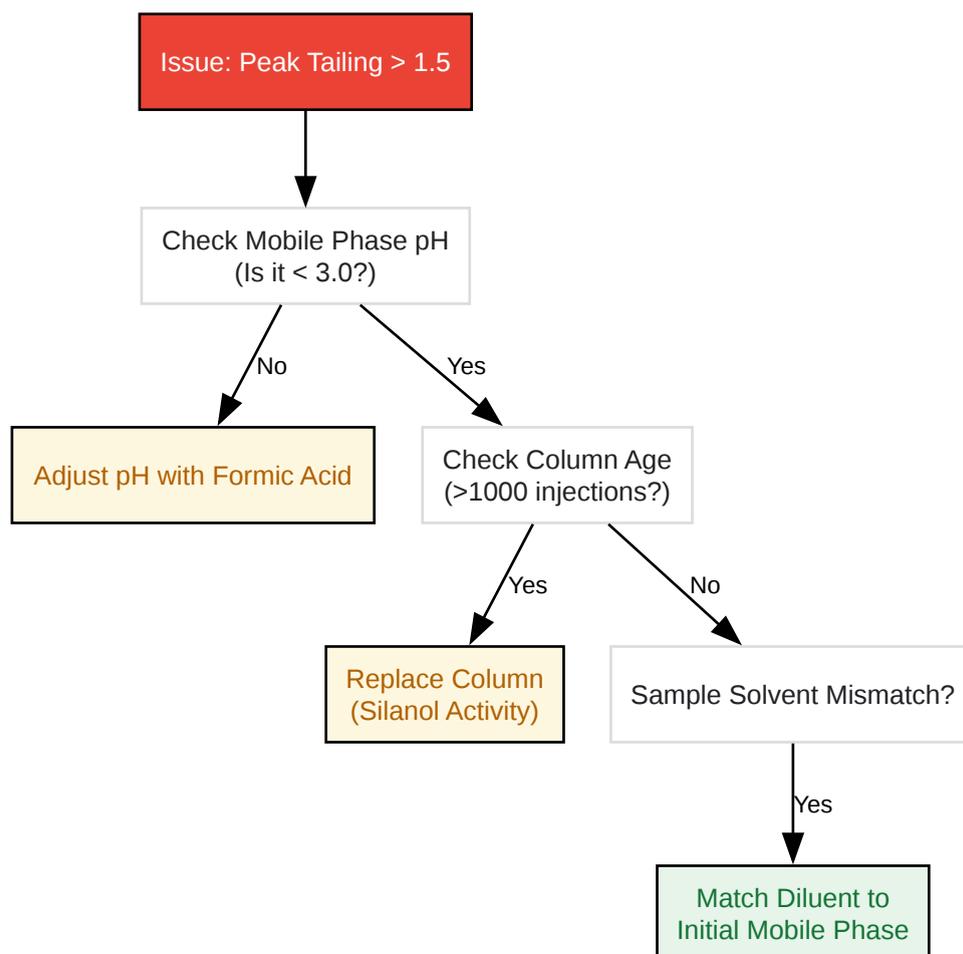


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Caption: Figure 1: End-to-end analytical workflow for **1-(Indolin-7-yl)ethanone** analysis.

Troubleshooting Logic: Peak Tailing

A decision tree for resolving common peak shape issues associated with basic indoline derivatives.



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Caption: Figure 2: Troubleshooting decision tree for peak tailing in basic amine analysis.

Scientific Discussion & Troubleshooting Stability & Oxidation

Indolines are chemically reduced forms of indoles. In solution, particularly under high pH or light exposure, **1-(Indolin-7-yl)ethanone** may oxidize to 1-(1H-Indol-7-yl)ethanone (dehydrogenation).

- Observation: A new peak appearing at a slightly higher retention time (due to increased planarity/aromaticity).
- Prevention: Prepare standards fresh daily and use amber glassware.
- Reference: See Chemical Engineering Transactions for degradation kinetics of indoline derivatives [1].

Interference from Isomers

The synthesis of 7-substituted indolines often produces regioisomers (e.g., 5-acetyl or N-acetyl).

- Separation: The proposed gradient (10% to 80% B) is designed to resolve the target C7-isomer (more polar due to ortho-effect) from the N-acetyl isomer (less polar, elutes later).
- Validation: Specificity must be confirmed by injecting known impurities (e.g., 1-acetylintoline).

References

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